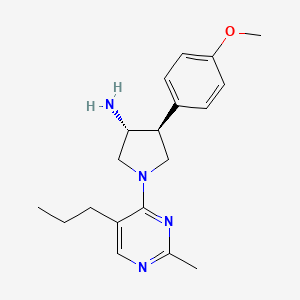

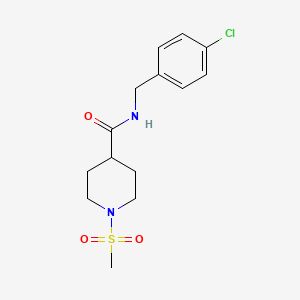

![molecular formula C19H19N3O3 B5645275 5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645275.png)

5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines and related compounds typically involves multicomponent reactions or cascade reactions that can efficiently produce these heterocycles. For example, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions demonstrates the complexity and efficiency of modern synthetic methods (Zhang, X. et al., 2016). These processes often involve steps like nucleophilic addition, cycloaddition, and ring transformations to generate the desired heterocycles.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridines and similar compounds is typically characterized using spectroscopic methods and, in some cases, X-ray crystallography. Studies have shown that the imidazo[1,5-a]pyridine framework can serve as a versatile architecture for stable N-heterocyclic carbenes, indicating the significance of molecular structure in understanding the reactivity and stability of these compounds (Alcarazo, M. et al., 2005).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a range of chemical reactions, highlighting their versatility in organic synthesis. For instance, their reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates can lead to fully substituted furans, showcasing their potential as intermediates in the synthesis of complex organic molecules (Pan, H.-R. et al., 2010). Additionally, the synthesis and reactivity of compounds like 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine demonstrate the range of possible transformations these heterocycles can undergo, from methylation to electrophilic substitution (El’chaninov, M. M. et al., 2014).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines and related compounds, such as solubility, melting points, and crystallinity, can be significantly influenced by their molecular structure. Research on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives provides valuable insights into how substitutions at the imidazo ring affect these properties (Lorenc, J. et al., 2008).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and interactions with other molecules, are central to their applications in chemistry. The synthesis of novel dicationic imidazo[1,2-a]pyridines and their antiprotozoal activity exemplify the importance of understanding these properties for the development of new therapeutic agents (Ismail, M. A. et al., 2004).

properties

IUPAC Name |

[2-[(4-methylphenoxy)methyl]furan-3-yl]-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-2-4-14(5-3-13)25-11-18-15(7-9-24-18)19(23)22-8-6-16-17(10-22)21-12-20-16/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPRWGSHTPKUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CCC4=C(C3)NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

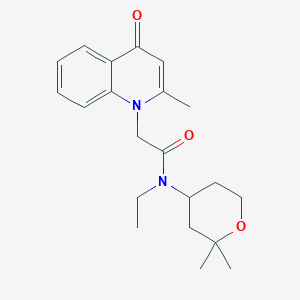

![7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5645194.png)

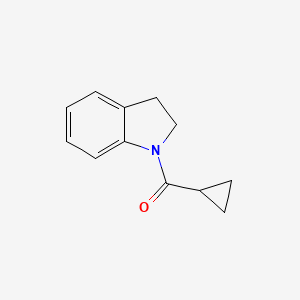

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)

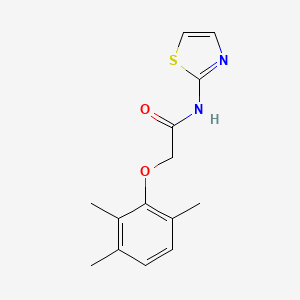

![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)

![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)

![5-propyl-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5645229.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5645237.png)

![(3S*,4R*)-1-[(3-fluorophenyl)acetyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5645251.png)

![8-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645292.png)

![(4aR*,8aR*)-2-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5645307.png)